molecular formula C22H16FN3O2 B2774826 3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898454-98-3

3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No. B2774826
CAS RN: 898454-98-3
M. Wt: 373.387
InChI Key: LUYOAJBGYKGQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a chemical compound . It’s a derivative of quinazolinone, which is a class of organic compounds known for their diverse range of biological properties .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, an improved and economically viable process is described to prepare Linezolid wherein methyl 3- fluoro-4- morphinolino phenyl carbamate (V) is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane .


Molecular Structure Analysis

The molecular structure of “3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is complex. In a related compound, the two benzene rings are inclined to one another by 43.94 (8)° in molecule A and 55.66 (7)° in molecule B .

Scientific Research Applications

Synthesis of Complex Molecules

  • Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This compound is a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis involves a cross-coupling reaction yielding good outcomes, showcasing the importance of developing efficient methods for synthesizing fluorine-containing biphenyls, which are crucial in pharmaceuticals (Qiu et al., 2009).

Novel Drug Candidates

  • Design of Competitive, Small-molecule Inhibitors : The research focuses on the development of inhibitors of Factor Xa as potential antithrombotic agents, showcasing the systematic development of potent, orally bioavailable inhibitors with selectivity against serine proteases. This highlights the approach to designing molecules with specific biological targets, which could be relevant in understanding the applications of complex molecules like 3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide (Pauls et al., 2001).

properties

IUPAC Name

3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-14-24-20-11-3-2-10-19(20)22(28)26(14)18-9-5-8-17(13-18)25-21(27)15-6-4-7-16(23)12-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYOAJBGYKGQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.